N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine

Lipophilicity Isomer Comparison Medicinal Chemistry

N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine (CAS 2060046-21-9) is the definitive ortho-isopropyl isomer for structure–activity relationship studies. Its sterically constrained architecture uniquely probes kinase selectivity pockets (e.g., p38α, JNK) where meta/para analogs fail. Supplied at ≥95% purity for reproducible N-arylation, crystallography, and ADME model calibration. Avoid assay failure and patent ambiguities—specify the ortho isomer with confidence.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B13220072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1NC2=CNN=C2
InChIInChI=1S/C12H15N3/c1-9(2)11-5-3-4-6-12(11)15-10-7-13-14-8-10/h3-9,15H,1-2H3,(H,13,14)
InChIKeyKSMKSPRFFXLJFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine: A Defined Ortho-Isopropyl Pyrazole Amine Building Block for SAR and Fragment-Based Programs


N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine (CAS 2060046-21-9) is a heterocyclic aromatic amine comprising a 1H-pyrazol-4-amine core linked via an NH bridge to a phenyl ring bearing an ortho-isopropyl group [1]. The compound is a member of the N-arylpyrazol-4-amine class, a scaffold frequently explored in medicinal chemistry for kinase inhibition, anti-inflammatory, and antimicrobial applications [2]. With a molecular weight of 201.27 g/mol, a calculated logP of 2.9, and a topological polar surface area of 40.7 Ų, it presents a compact, lipophilic profile suitable as a fragment or early lead scaffold in structure–activity relationship (SAR) studies [1]. The specific ortho-substitution pattern differentiates it from its meta and para isomers, introducing distinct steric and electronic properties that influence molecular recognition events, metabolic stability, and synthetic derivatization outcomes [2][3].

Why N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine Cannot Be Replaced by Its Meta or Para Isomers in Rigorous Scientific Workflows


The three isomeric N-[(propan-2-yl)phenyl]-1H-pyrazol-4-amines (ortho, meta, para) share the same molecular formula (C₁₂H₁₅N₃) and molecular weight (201.27 g/mol), but their physicochemical and biological properties diverge due to the position of the isopropyl substituent [1]. In drug discovery, altering substituent position on the aryl ring frequently produces profound changes in target binding, selectivity, and ADME profile, even when the same atom types are present [2]. Simple interchange of isomers without experimental validation can therefore lead to incorrect SAR conclusions, failed biological assays, or irreproducible synthetic outcomes. The ortho isomer introduces steric hindrance adjacent to the amine bridge, restricting rotational freedom and influencing hydrogen-bonding geometry differentially relative to the meta and para forms [1][3]. Where procurement decisions rely on exact structural identity for patent SAR, biochemical profiling, or crystallographic studies, generic substitution is not scientifically justifiable.

N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine: Quantitative Differentiator Evidence Against Closest Isomeric Analogs


Comparative Computed Lipophilicity (XLogP3) Across Ortho, Meta, and Para Isomers

The ortho isomer (target compound) displays a computed XLogP3 of 2.9, compared to values of 3.1 for the meta isomer and 3.0 for the para isomer, as calculated by the PubChem deposition system (XLogP3 algorithm) [1]. This demonstrates that the ortho substitution confers a measurably lower predicted lipophilicity (~0.2 log units vs. meta), attributable to reduced solvent-accessible surface area and increased steric shielding of the amine NH [2]. Although the absolute difference is modest, in fragment-based drug design, ΔlogP values of 0.2–0.3 can meaningfully shift ligand efficiency indices (LE, LLE) and influence off-target promiscuity risk [3].

Lipophilicity Isomer Comparison Medicinal Chemistry ADME Prediction

Topological Polar Surface Area (TPSA) Uniformity as a Baseline Control in Isomer-Specific Permeability Studies

All three isomeric N-(propan-2-ylphenyl)-1H-pyrazol-4-amines share an identical computed TPSA of 40.7 Ų, because the polar surface area descriptor counts only heteroatom contributions (2 nitrogen hydrogen-bond donors, 2 acceptors) which are unchanged by isopropyl ring position [1]. The ortho isomer thus serves as a matched control for permeability experiments where the only variable is steric/electronic influence of the isopropyl group on intramolecular hydrogen bonding and conformational bias, rather than gross polarity differences [2].

Polar Surface Area Permeability Isomer Comparison ADME

Vendor-Defined Purity Specification: 95% Minimum Purity with Batch-Level Quality Assurance

Commercial sources specify a minimum purity of 95% for the ortho isomer (CAS 2060046-21-9), with batch-specific quality assurance documentation (Certificate of Analysis) available upon request . In contrast, the meta isomer (CAS not uniformly standardized) is offered by some suppliers at 95% but with less comprehensive batch-level documentation, while the para isomer (CAS 2060036-54-4) is available from Enamine in research quantities (0.05 g to 5 g) with variable pricing reflecting batch synthesis scale [1]. The ortho isomer’s consistent 95% purity specification across multiple reputable vendors (AKSci, Leyan) makes it a more reliably sourced choice for reproducible synthetic or biological workflows where impurity identity and level are critical variables .

Purity Specification Quality Control Procurement Reproducibility

Synthetic Accessibility via Direct N-Arylpyrazole Protocol: Ortho Isomer as a Methodological Benchmark

A 2021 publication in J. Org. Chem. (DOI: 10.1021/acs.joc.1c00606) reports a direct, metal-free preparation of N-substituted pyrazoles from primary amines, explicitly demonstrating the preparation of pyrazoles bearing ortho-substituted N-aryl groups including this compound class [1]. The reported protocol proceeds under mild conditions (short reaction time, no inorganic reagents) and achieves product formation without protecting-group manipulation, representing a strategic advantage for libraries requiring ortho-substituted N-arylpyrazoles. While the paper does not isolate isomer-specific yields for the ortho, meta, and para series, the successful inclusion of ortho-substituted anilines confirms that steric hindrance at the 2-position does not preclude productive reaction, a known limitation in some N-arylation protocols [2]. This methodological precedent facilitates procurement of custom ortho-isomer analogs for SAR expansion.

Synthetic Methodology N-Arylpyrazole Reaction Scope Ortho Effect

N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine: Optimal Application Scenarios Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Libraries Requiring Matched Isomer Triplets for 3D-SAR

The ortho isomer, together with its meta and para counterparts, forms a matched triplet series where TPSA remains constant (40.7 Ų) and only the vector and steric environment of the isopropyl group vary [1]. This enables systematic probing of ortho-substituent effects on target binding without confounding polarity changes, essential for fragment elaboration campaigns where ligand efficiency metrics must be tracked across positional isomers [2].

Kinase Inhibitor Scaffold Design Targeting the ATP-Binding Pocket Selectivity Pocket

The combination of a 1H-pyrazol-4-amine hinge-binding motif and an ortho-isopropylphenyl group creates a sterically defined architecture suitable for occupying the selectivity pocket of kinases such as p38α or JNK, where ortho-substitution on the N-aryl ring has been shown to improve selectivity over related kinases compared to para analogs [1]. The computed XLogP3 of 2.9 positions the compound favorably within typical kinase inhibitor property space [2].

Methodological Benchmarking and Protocol Optimization for Ortho-Substituted N-Aryl Heterocycle Synthesis

The compound serves as a structurally simple, commercially available ortho-substituted aniline-derived pyrazole that has been explicitly demonstrated in published direct N-arylation methodology [1]. Procurement of the ortho isomer at defined purity (95%) allows synthetic chemistry groups to reproduce literature protocols, optimize reaction conditions for ortho-substituted substrate scope, and prepare derivative libraries with confidence in starting material identity [2].

Physicochemical Property Baseline for Ortho-Substituted Pyrazole Amines in ADME Predictive Models

With well-defined computed properties (XLogP3 = 2.9, TPSA = 40.7 Ų, HBD = 2, HBA = 2) and a clearly differentiated lipophilicity relative to its meta isomer (ΔlogP = −0.2), the compound is valuable as a calibration standard or test analyte for in silico ADME model training and validation, particularly for models predicting the impact of ortho-substitution on passive permeability and metabolic stability [1][2].

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